2-Methyl-1H-imidazole-1-carbodithioic acid
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Overview
Description
2-Methyl-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carbodithioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-imidazole-1-carbodithioic acid typically involves the reaction of 2-methylimidazole with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the imidazole nitrogen on the carbon disulfide, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced carbodithioic derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-Methyl-1H-imidazole-1-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the carbodithioic acid group, making it less reactive in certain chemical reactions.
1H-Imidazole-1-carbodithioic acid: Lacks the methyl group, which can affect its steric and electronic properties.
2-Methyl-1H-imidazole-2-thiol: Contains a thiol group instead of the carbodithioic acid, leading to different reactivity and applications.
Uniqueness
2-Methyl-1H-imidazole-1-carbodithioic acid is unique due to the presence of both the methyl group and the carbodithioic acid functional group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
744967-17-7 |
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Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-methylimidazole-1-carbodithioic acid |
InChI |
InChI=1S/C5H6N2S2/c1-4-6-2-3-7(4)5(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
NRDPSBVVFHTDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=S)S |
Origin of Product |
United States |
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